molecular formula C19H13F2N3O2 B8741702 4-FLUORO-N-[6-(4-FLUOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE

4-FLUORO-N-[6-(4-FLUOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE

Cat. No.: B8741702
M. Wt: 353.3 g/mol
InChI Key: KBTIBVAUZNSDBA-UHFFFAOYSA-N
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Description

4-FLUORO-N-[6-(4-FLUOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two 4-fluorobenzoylamino groups attached to the 2 and 6 positions of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-[6-(4-FLUOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE typically involves the reaction of 2,6-diaminopyridine with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-[6-(4-FLUOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the benzoylamino groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation or reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-FLUORO-N-[6-(4-FLUOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-[6-(4-FLUOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-FLUORO-N-[6-(4-FLUOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE is unique due to the presence of fluorine atoms in its structure, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H13F2N3O2

Molecular Weight

353.3 g/mol

IUPAC Name

4-fluoro-N-[6-[(4-fluorobenzoyl)amino]pyridin-2-yl]benzamide

InChI

InChI=1S/C19H13F2N3O2/c20-14-8-4-12(5-9-14)18(25)23-16-2-1-3-17(22-16)24-19(26)13-6-10-15(21)11-7-13/h1-11H,(H2,22,23,24,25,26)

InChI Key

KBTIBVAUZNSDBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)NC(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,6-Diaminopyridine (10.9 grams, 0.1 mole) was dissolved in 500 milliliters dichloromethane and trietbylamine (28.0 milliliters, 20.2 grams, 0.2 mole) was added. The solution was chilled to 0° C. before 4-fluorobenzoyl chloride (24.0 milliliters, 31.7 grams, 0.2 mole) was added drop-wise over the course of 30 minutes. After stirring for 2 hours at 0° C., the solution was allowed to warm to room temperature (25° C.) and stirred for 18 hours. The resulting precipitate was isolated by filtration and suction dried. The precipitate was recrystallized from 300 milliliters of refluxing ethanol, isolated by filtration, rinsed with ethanol, suction dried, and vacuum dried in an oven overnight. The yield was 34.0 grams of white crystals.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two

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